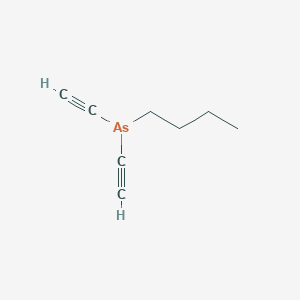
Butyl(diethynyl)arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl(diethynyl)arsane is an organoarsenic compound characterized by the presence of a butyl group and two ethynyl groups attached to an arsenic atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(diethynyl)arsane typically involves the reaction of butylarsine with acetylene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or nickel, to facilitate the formation of the ethynyl groups. The reaction conditions, including temperature and pressure, are carefully optimized to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired compound.
Chemical Reactions Analysis
Types of Reactions
Butyl(diethynyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and other by-products.
Reduction: Reduction reactions can convert this compound to its corresponding hydrides.
Substitution: The ethynyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Arsenic oxides and butyl-substituted ethynyl derivatives.
Reduction: Butylarsine and ethynyl hydrides.
Substitution: Various substituted arsenic compounds depending on the nucleophile used.
Scientific Research Applications
Butyl(diethynyl)arsane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organoarsenic compounds.
Biology: Investigated for its potential as a biological probe due to its unique reactivity.
Medicine: Explored for its potential use in anticancer therapies, leveraging its ability to interact with biological molecules.
Industry: Utilized in the production of advanced materials, such as semiconductors and catalysts.
Mechanism of Action
The mechanism of action of Butyl(diethynyl)arsane involves its interaction with molecular targets through the ethynyl groups. These interactions can lead to the formation of covalent bonds with biological molecules, disrupting their normal function. The compound’s reactivity is influenced by the electronic properties of the arsenic atom and the attached groups, which facilitate its binding to specific targets.
Comparison with Similar Compounds
Similar Compounds
Butylarsine: Lacks the ethynyl groups, making it less reactive in certain chemical reactions.
Diethynylarsane: Contains ethynyl groups but lacks the butyl group, affecting its solubility and reactivity.
Trimethylarsane: Contains methyl groups instead of butyl and ethynyl groups, leading to different chemical properties.
Uniqueness
Butyl(diethynyl)arsane is unique due to the combination of butyl and ethynyl groups attached to the arsenic atom. This combination imparts distinct chemical properties, such as enhanced reactivity and solubility, making it valuable for specific applications in research and industry.
Properties
CAS No. |
82316-37-8 |
|---|---|
Molecular Formula |
C8H11As |
Molecular Weight |
182.09 g/mol |
IUPAC Name |
butyl(diethynyl)arsane |
InChI |
InChI=1S/C8H11As/c1-4-7-8-9(5-2)6-3/h2-3H,4,7-8H2,1H3 |
InChI Key |
XTIPLUMLUHFLOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[As](C#C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















